Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in its structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the isopropyl ester group and additional chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields of fluorinated pyridine derivatives . The process is optimized to ensure high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to different applications and properties, making it a valuable compound in various fields .
Properties
CAS No. |
873655-56-2 |
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Molecular Formula |
C9H8Cl2FNO2 |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Cl2FNO2/c1-4(2)15-9(14)5-3-6(12)8(11)13-7(5)10/h3-4H,1-2H3 |
InChI Key |
APZAYTTYRHSPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Origin of Product |
United States |
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